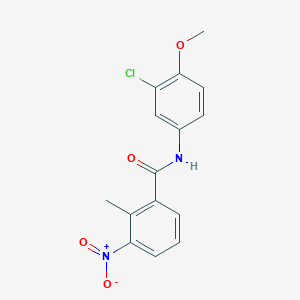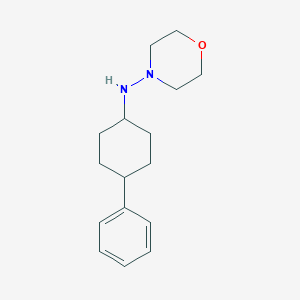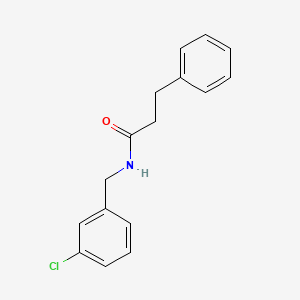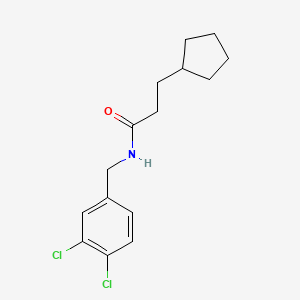
2-(2-bromo-4-chlorophenoxy)-N-(2-furylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-bromo-4-chlorophenoxy)-N-(2-furylmethyl)acetamide is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a wide range of applications in various fields, including medicine, agriculture, and environmental science. In
Mécanisme D'action
The mechanism of action of 2-(2-bromo-4-chlorophenoxy)-N-(2-furylmethyl)acetamide is not fully understood. However, it has been suggested that the compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It may also work by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been found to have anti-inflammatory properties and can reduce inflammation in the body. It may also have antioxidant properties and can protect cells from damage caused by free radicals. Additionally, it has been found to have analgesic properties and can reduce pain in the body.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(2-bromo-4-chlorophenoxy)-N-(2-furylmethyl)acetamide in lab experiments include its potential use in the treatment of cancer and other diseases. It is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, there are some limitations to using this compound in lab experiments. It may have toxic effects on certain cells and tissues, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for research on 2-(2-bromo-4-chlorophenoxy)-N-(2-furylmethyl)acetamide. One direction is to further investigate its potential use in the treatment of cancer and other diseases. Researchers can also study its mechanism of action and explore ways to enhance its effectiveness. Additionally, future research can focus on the development of new compounds that are based on the structure of this compound and may have even greater potential for use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(2-bromo-4-chlorophenoxy)-N-(2-furylmethyl)acetamide involves the reaction between 2-(2-bromo-4-chlorophenoxy)acetic acid and 2-furylmethylamine. The reaction is carried out in the presence of a catalyst and under controlled conditions. The final product is obtained after purification and characterization.
Applications De Recherche Scientifique
2-(2-bromo-4-chlorophenoxy)-N-(2-furylmethyl)acetamide has been used in various scientific research studies. It has been found to have potential applications in the field of medicine, particularly in the treatment of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of other diseases, such as malaria and tuberculosis.
Propriétés
IUPAC Name |
2-(2-bromo-4-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO3/c14-11-6-9(15)3-4-12(11)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSZNIWJTGZKNAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=C(C=C(C=C2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-iodo-1-[2-oxo-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole](/img/structure/B5786041.png)
![N-[4-(dimethylamino)benzyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5786061.png)
![[2-chloro-4-(2-nitrovinyl)phenoxy]acetic acid](/img/structure/B5786062.png)

![N-[2-(4-methoxyphenyl)ethyl]-N'-phenylthiourea](/img/structure/B5786087.png)
![5,5,7,7-tetramethyl-2-[(1-piperidinylmethylene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B5786094.png)


![1-{1-[2-(1-naphthyloxy)ethyl]-1H-indol-3-yl}-1-propanone](/img/structure/B5786114.png)

![2-(1-piperidinyl)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B5786130.png)


![4-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5786151.png)